An In-Depth Technical Guide to Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
An In-Depth Technical Guide to Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The unique three-dimensional and rigid structure of the diazaspiro[4.5]decane core makes it a valuable scaffold for the development of novel therapeutics. This document consolidates available information on its chemical and physical properties, safety and handling, and its critical role in drug discovery. While a specific, publicly available, detailed synthesis protocol and complete spectral data remain elusive, this guide offers insights into general synthetic strategies and the compound's potential applications, serving as a vital resource for researchers in the field.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
In the realm of medicinal chemistry, the quest for novel molecular architectures that can effectively interact with biological targets is perpetual. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable scaffolds.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over more flexible linear or monocyclic structures. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity and selectivity.[2]
The 2,7-diazaspiro[4.5]decane framework, a key structural motif, is increasingly utilized as a bioisostere for more common structures like piperazine. By constraining the molecule into a more defined spatial arrangement, researchers can fine-tune its interaction with biological targets, leading to improved potency and a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate is a key derivative of this scaffold, offering two distinct nitrogen atoms that can be selectively functionalized for the construction of diverse chemical libraries.
Molecular and Physicochemical Properties
Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate is a bifunctional molecule featuring a protected secondary amine (Boc-protected) and a benzylated tertiary amine within a spirocyclic framework.
| Property | Value | Source |
| CAS Number | 236406-46-5 | [3] |
| Molecular Formula | C₂₀H₃₀N₂O₂ | [3] |
| Molecular Weight | 330.47 g/mol | [3] |
| Boiling Point | Not available | |
| Storage | Store at 2-8°C | [3] |
Synthesis Strategies: A General Overview
While a specific, detailed experimental protocol for the synthesis of tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 236406-46-5) is not available in peer-reviewed journals, the synthesis of related diazaspiro[4.5]decane scaffolds has been described in the patent literature. These methods generally involve multi-step sequences.
A plausible synthetic approach, based on related patent literature for similar structures, would likely involve the initial construction of a suitable piperidine or pyrrolidine precursor, followed by the formation of the spirocyclic core. The two nitrogen atoms would then be differentially protected and functionalized. For instance, one nitrogen could be protected with a Boc group, while the other is subjected to reductive amination with benzaldehyde to introduce the benzyl group.
Note to Researchers: The development of a robust and scalable synthesis for this and related diazaspiro compounds is an area of active interest. Researchers should consult specialized chemical synthesis suppliers or consider custom synthesis for obtaining this compound.
Spectroscopic Characterization
A complete set of spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate is not publicly available. However, commercial suppliers of this compound often provide such data upon request.
Expected Spectroscopic Features:
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¹H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the benzyl protons (aromatic multiplet, ~7.2-7.4 ppm, and a benzylic singlet, ~3.5 ppm), and a series of complex multiplets for the diastereotopic protons of the two rings of the spiro-scaffold.
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¹³C NMR: Resonances for the carbonyl carbon of the Boc group (~155 ppm), aromatic carbons of the benzyl group (~127-138 ppm), the quaternary spiro-carbon, and the various aliphatic carbons of the piperidine and pyrrolidine rings.
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Mass Spectrometry (ESI-MS): An [M+H]⁺ ion at approximately 331.24 m/z.
Applications in Medicinal Chemistry
The 2,7-diazaspiro[4.5]decane scaffold is a "privileged" structure in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. The rigid, three-dimensional nature of this scaffold makes it an excellent building block for creating libraries of compounds for screening against various therapeutic targets.
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold, a closely related structure, have been investigated as potent inhibitors of the Receptor-Interacting Protein Kinase 1 (RIPK1), which is implicated in inflammatory diseases.[4] Additionally, other derivatives have been explored as dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease and as potential antifungal agents by inhibiting chitin synthase.[5][6]
Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate serves as a key intermediate in the synthesis of more complex molecules. The Boc-protected nitrogen can be deprotected under acidic conditions, allowing for further functionalization, while the benzyl group can be removed via hydrogenolysis. This differential reactivity allows for the selective elaboration of the molecule at two different points, making it a versatile tool for building combinatorial libraries.
Workflow for Utilizing the Scaffold in Drug Discovery:
Caption: General workflow for the differential functionalization of the diazaspiro scaffold.
Safety and Handling
Based on available safety data sheets for related compounds, tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate should be handled with care in a well-ventilated laboratory setting.
GHS Hazard Statements (based on related compounds):
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H302: Harmful if swallowed.[7]
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H315: Causes skin irritation.[7]
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H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
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In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate is a valuable and versatile building block for medicinal chemists. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutic agents with potentially improved pharmacological properties. While detailed synthetic and spectroscopic data are not widely available in the public domain, the foundational knowledge of its properties and applications presented in this guide should empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors. The continued exploration of synthetic routes to this and related spirocyclic systems will undoubtedly open new avenues for the development of next-generation therapeutics.
References
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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- Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
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